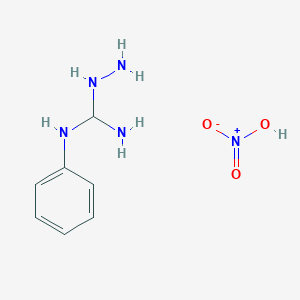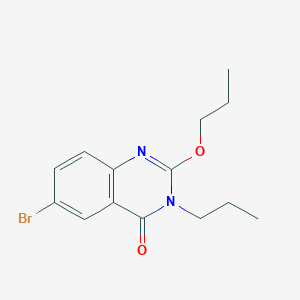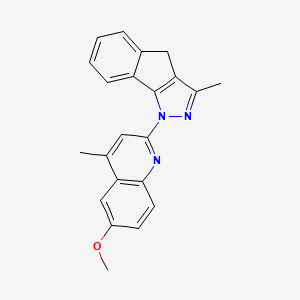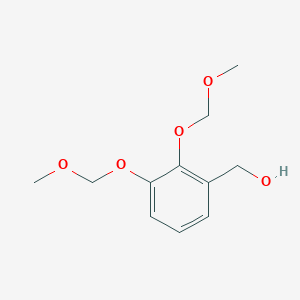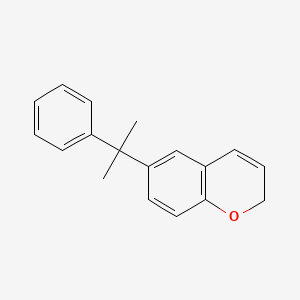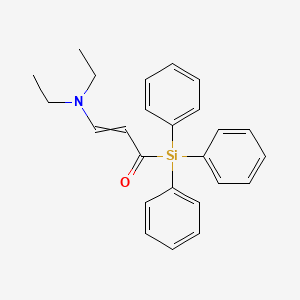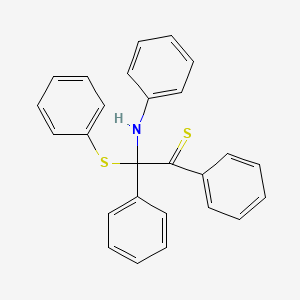
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- is a fluorinated hydrocarbon with the molecular formula C5H2F10. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is also referred to as 2,3-dihydroperfluoropentane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- can be synthesized through the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The specific steps involved in this synthesis include:
- Cleaning and drying a 500ml reaction flask.
- Adding the reactants and maintaining the reaction conditions as specified.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact industrial methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of fluorinated alcohols, while reduction may yield fluorinated hydrocarbons.
Scientific Research Applications
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: It is used in the study of biological systems and processes, particularly in the field of biochemistry.
Medicine: It is used in the development of pharmaceuticals and medical devices.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in chemical reactions, it may act as a catalyst or reactant, while in biological systems, it may interact with enzymes or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- include:
- 1,1,1,2,2,3,4,5,5,5-undecafluoro-3-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane
Uniqueness
What sets pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- apart from similar compounds is its specific fluorination pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high chemical stability and low reactivity.
Properties
CAS No. |
150999-42-1 |
|---|---|
Molecular Formula |
C5H2F10 |
Molecular Weight |
252.05 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,5,5-decafluoropentane |
InChI |
InChI=1S/C5H2F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15/h1-2H |
InChI Key |
DOFPYUKLKZWQTD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


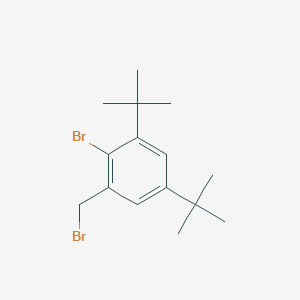
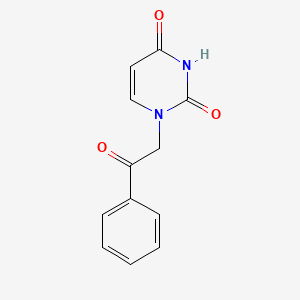
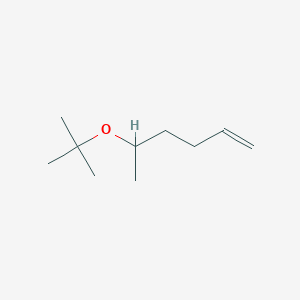
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
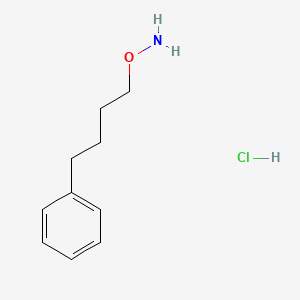
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
